Methyl 6-chloronicotinimidate
Description
Methyl 6-chloronicotinimidate is a derivative of 6-chloronicotinic acid (C₆H₄ClNO₂), where the carboxylic acid group is replaced by an imidate ester functional group . The imidate group (O-methyl imidate) enhances nucleophilic reactivity, making it a versatile intermediate for constructing heterocycles or protecting reactive sites during synthesis.
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
methyl 6-chloropyridine-3-carboximidate |
InChI |
InChI=1S/C7H7ClN2O/c1-11-7(9)5-2-3-6(8)10-4-5/h2-4,9H,1H3 |
InChI Key |
BRCJEMTVKQKVIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional properties of Methyl 6-chloronicotinimidate with related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Reactivity | Applications |
|---|---|---|---|---|---|
| This compound* | C₇H₅ClN₂O₂ | 184.58 | Imidate, 6-chloropyridine | Nucleophilic substitution, transesterification | Pharmaceutical intermediates |
| 6-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.55 | Carboxylic acid, 6-chloropyridine | Acid-base reactions, esterification | Chemical synthesis |
| 6-Chloro-N-methylnicotinamide | C₇H₇ClN₂O | 170.60 | Amide, 6-chloropyridine | Hydrolysis, hydrogen bonding | Agrochemicals |
| Methyl 6-(aminomethyl)nicotinate hydrochloride | C₈H₁₁ClN₂O₂ | 202.64 | Ester, aminomethyl, 6-chloropyridine | Salt formation, ester hydrolysis | Drug development |
*Inferred from structural analogs.
Key Observations :
- Imidate vs. Amide : The imidate group in this compound is more reactive toward nucleophiles compared to the amide group in 6-chloro-N-methylnicotinamide, enabling faster transesterification or substitution reactions .
- Chlorine Substitution : The 6-chloro group in all compounds enhances electron-withdrawing effects, stabilizing intermediates in substitution reactions and improving bioactivity .
- Salt Formation: Methyl 6-(aminomethyl)nicotinate hydrochloride’s hydrochloride salt improves solubility, a critical factor in drug formulation .
Analytical Characterization
Analytical methods for related compounds provide insights:
- NMR/FTIR : Used to confirm functional groups (e.g., imidate vs. ester) and substitution patterns, as demonstrated for methyl shikimate .

- HPLC/GC : Chromatographic techniques differentiate analogs based on polarity and retention times. For example, methyl esters in Austrocedrus chilensis resin were resolved via GC .


- Mass Spectrometry : Critical for verifying molecular weights and fragmentation patterns, as seen in resin compound identification .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl 6-chloronicotinimidate, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 6-chloronicotinic acid derivatives with methanol under catalytic acidic or basic conditions. Optimization strategies include:
- Temperature Control : Elevated temperatures (80–100°C) enhance reaction rates but may increase side products; reflux conditions require monitoring via TLC/HPLC .
- Catalyst Screening : Use of DBU (1,8-diazabicycloundec-7-ene) or p-TsOH to improve imidate formation efficiency.
- Purity Assessment : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (methanol/water) .
- Data Table :
| Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DBU | 80 | 72 | 98.5% |
| p-TsOH | 100 | 68 | 97.2% |
Q. How should researchers characterize this compound to confirm its structural identity and purity?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : H NMR (δ 8.5–7.2 ppm for aromatic protons; δ 3.9 ppm for methyl ester) and C NMR (δ 165–160 ppm for carbonyl groups) .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 186.5) to confirm molecular weight.
- HPLC Analysis : Reverse-phase C18 column (ACN/water, 70:30) with UV detection at 254 nm for purity assessment (>98%) .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Temperature Sensitivity : Accelerated degradation studies (40°C, 75% RH) over 4 weeks, monitored via HPLC .
- Light Exposure : UV-vis spectroscopy to detect photodegradation products (e.g., hydrolysis to 6-chloronicotinic acid).
- Recommendations : Store in amber vials at –20°C under inert gas (N) to prevent hydrolysis .
Advanced Research Questions
Q. How can kinetic and mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Kinetic Profiling : Use in situ IR or F NMR to track reaction progress (e.g., Suzuki-Miyaura coupling with aryl boronic acids). Calculate rate constants (k) under varying Pd catalyst loads .
- Mechanistic Probes : Isotopic labeling (e.g., O in methoxy group) to trace bond-breaking pathways.
- Computational Support : DFT calculations (B3LYP/6-31G*) to model transition states and activation energies .
Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in this compound-mediated reactions?
- Methodological Answer :
- Error Source Analysis : Compare computational models (e.g., solvation effects in DFT) with experimental conditions (solvent polarity, steric hindrance) .
- Sensitivity Testing : Vary substituents on the nicotinamide ring to isolate electronic vs. steric effects.
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between Hammett σ values and reaction yields) .
Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve ambiguities in structural assignments of this compound derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign proton-proton coupling and C-H correlations for regioisomeric byproducts.
- X-ray Crystallography : Single-crystal analysis to confirm stereochemistry and hydrogen-bonding networks (e.g., imidate vs. amide tautomers) .
- Case Study : Discrepancies in NOESY data for ortho vs. para substituted derivatives resolved via XRD .
Data Presentation and Reproducibility Guidelines
- Tables : Include raw and processed data (e.g., kinetic constants, spectral peaks) with error margins (±SD) and statistical significance (p < 0.05) .
- Figures : Use color-coded reaction schemes or free-energy diagrams for clarity. Avoid overcrowding with excessive structures .
- Supplemental Information : Archive HPLC chromatograms, NMR spectra, and computational input files in repositories like Zenodo, citing DOIs in the main text .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



